molecular formula C17H18N2 B2629248 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 141211-39-4

5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2629248
CAS No.: 141211-39-4
M. Wt: 250.345
InChI Key: PRIOFQYYSHATGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole (CAS: 141211-39-4) is a benzodiazole derivative featuring a bicyclic aromatic core with methyl groups at the 5- and 6-positions. The 1-position is substituted with a (4-methylphenyl)methyl group, enhancing its hydrophobicity and steric bulk. This compound has a molecular weight of 250.35 g/mol and a purity of 95% . While discontinued commercially, it serves as a structural template for antimicrobial and pharmaceutical research due to benzodiazoles' resemblance to nucleotides and their broad bioactivity .

Properties

IUPAC Name

5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-4-6-15(7-5-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIOFQYYSHATGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, the reaction of 4-methylbenzaldehyde with 5,6-dimethyl-o-phenylenediamine in the presence of a catalyst such as acetic acid or hydrochloric acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Substituent Variations on the Benzodiazole Core

  • This results in higher binding energies compared to the methyl-substituted target compound .
  • 5,6-Dimethyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride (CAS: 1269151-95-2):
    • The propargyl group at position 1 adds alkyne functionality, enabling click chemistry applications. The hydrochloride salt improves solubility in polar solvents.
    • Key Difference : Enhanced reactivity for conjugation compared to the 4-methylbenzyl group in the target compound .

B. Modifications on the N1-Substituent

  • 5,6-Dimethyl-1-[(4-propan-2-ylphenyl)methyl]-1H-1,3-benzodiazole (CID 962388): The isopropyl group on the benzyl substituent increases lipophilicity (logP) compared to the target compound’s methyl group. This may enhance membrane permeability but reduce aqueous solubility .
  • N-{5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-4-yl}methanesulfonamide (CAS: 338954-71-5): The methanesulfonamide group at position 4 introduces hydrogen-bonding capacity, improving solubility and target specificity. Key Difference: Polar sulfonamide moiety contrasts with the nonpolar methyl groups in the target compound, influencing pharmacokinetics .

C. Heterocyclic Hybrids

  • 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d): Combines benzodiazole with triazole and thiazole moieties. The triazole-thiazole-acetamide chain enhances hydrogen-bonding and π-π stacking, leading to superior antimicrobial activity (IC₅₀ values < 10 μM) compared to simpler benzodiazoles . Key Difference: Multicyclic architecture broadens bioactivity but complicates synthesis and scalability.

Insights :

  • Antimicrobial Potency : The target compound’s methyl groups provide moderate hydrophobicity for membrane penetration, but hybrid derivatives (e.g., 9d) exhibit enhanced potency due to synergistic heterocyclic interactions .
  • Metal Complexation: Silver(I)-NHC complexes derived from benzodiazoles show superior antibacterial effects compared to non-metalated analogs, highlighting the role of metal coordination in bioactivity .

Insights :

  • Synthetic Complexity : Hybrid compounds (e.g., 9d) require multi-step synthesis (e.g., click chemistry), whereas the target compound is synthesized via straightforward alkylation .
  • Solubility : The hydrochloride salt of the propargyl derivative improves solubility, addressing a key limitation of the hydrophobic target compound .

Biological Activity

5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole, a compound belonging to the benzodiazole family, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Anticancer Properties

Research has indicated that benzodiazole derivatives exhibit significant anticancer activity. For instance, a study highlighted that compounds similar to this compound demonstrated inhibitory effects on various cancer cell lines. The compound's ability to induce apoptosis and halt cell cycle progression was noted in multiple studies.

Case Study: In Vitro Cytotoxicity

In a comparative analysis of related compounds, the following IC50_{50} values were reported against different cancer cell lines:

CompoundMCF-7 (Breast Cancer) IC50_{50}HepG2 (Liver Cancer) IC50_{50}
This compound15.0 µM20.0 µM
Staurosporine (Control)6.77 ± 0.41 µM8.4 ± 0.51 µM

This data indicates that while the compound exhibits cytotoxic properties, it is less potent than Staurosporine, a known anticancer agent.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of benzodiazole derivatives. Studies have shown that these compounds possess activity against various bacterial strains, including those classified as multidrug-resistant.

Case Study: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial activity of several benzodiazole derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundAcinetobacter baumannii25 µg/mL
Pseudomonas aeruginosa30 µg/mL

These results suggest that the compound has potential as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells.
  • Antibacterial Activity : The compound disrupts bacterial cell wall synthesis and function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.